
Acetamide, N,N'-trimethylenebis(iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-trimethylenebis(iodo-) is an organic compound with the molecular formula C7H12I2N2O2 and a molecular weight of 410.01 g/mol . This compound is known for its unique structure, which includes two iodoacetamide groups connected by a trimethylene bridge. It is used in various scientific research applications due to its reactivity and ability to form stable derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-trimethylenebis(iodo-) typically involves the reaction of iodoacetamide with a trimethylene bridge precursor. One common method is the alkylation of iodoacetamide with 1,3-dibromopropane under basic conditions. The reaction proceeds as follows: [ \text{2 Iodoacetamide} + \text{1,3-Dibromopropane} \rightarrow \text{Acetamide, N,N’-trimethylenebis(iodo-)} + \text{2 HBr} ]
Industrial Production Methods
Industrial production of Acetamide, N,N’-trimethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-trimethylenebis(iodo-) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form disulfides or reduction to form thiols.
Alkylation Reactions: The compound can alkylate nucleophilic sites in proteins or other biomolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., cysteine) and amines (e.g., lysine). The reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like dithiothreitol are used under mild conditions.
Alkylation Reactions: Alkylation is often performed in the presence of a base, such as sodium hydroxide, to deprotonate the nucleophile.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include disulfides and thiols.
Alkylation Reactions: Alkylated biomolecules or small organic compounds.
Applications De Recherche Scientifique
Acetamide, N,N’-trimethylenebis(iodo-) is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:
Chemistry: Used as a reagent for peptide mapping and protein modification.
Biology: Employed in studies of enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-trimethylenebis(iodo-) involves the alkylation of nucleophilic sites in proteins and other biomolecules. The compound reacts with thiol groups in cysteine residues, preventing the formation of disulfide bonds and altering protein structure and function. This mechanism is crucial for its use in peptide mapping and enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
Acetamide, N,N’-trimethylenebis(iodo-) is unique due to its trimethylene bridge and dual iodoacetamide groups. Similar compounds include:
Iodoacetamide: A simpler compound with a single iodoacetamide group, used for similar applications but with different reactivity.
Chloroacetamide: Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.
Bromoacetamide: Contains a bromine atom, offering intermediate reactivity between iodoacetamide and chloroacetamide.
These compounds share similar applications but differ in their reactivity and specific uses, highlighting the uniqueness of Acetamide, N,N’-trimethylenebis(iodo-).
Propriétés
Numéro CAS |
57355-26-7 |
|---|---|
Formule moléculaire |
C7H12I2N2O2 |
Poids moléculaire |
409.99 g/mol |
Nom IUPAC |
2-iodo-N-[3-[(2-iodoacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H12I2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) |
Clé InChI |
OYERRQARJGUJNH-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CI)CNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


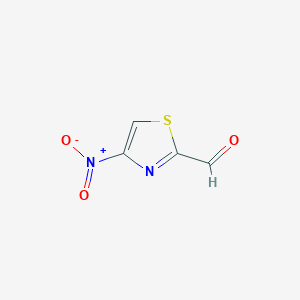
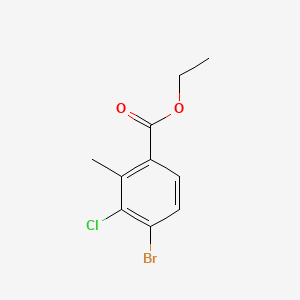
![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)
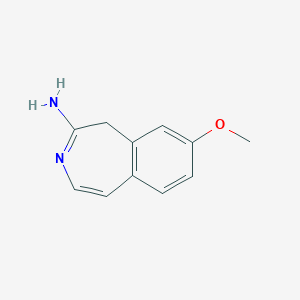
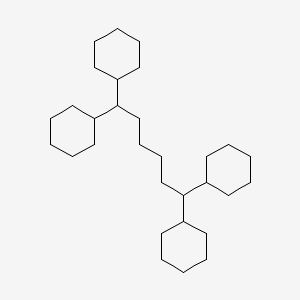



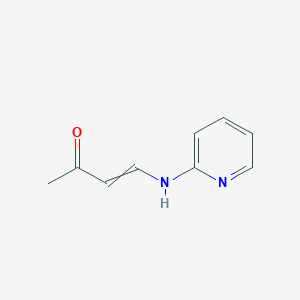
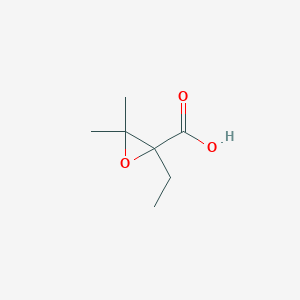
![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



